R-268712

Description

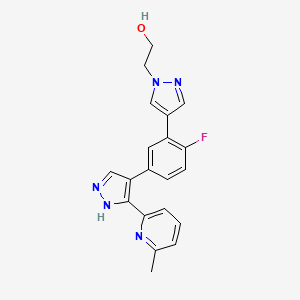

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOCCALXFSRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127927 | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879487-87-3 | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879487-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of R-268712 in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of R-268712, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The document details its molecular interactions, effects on renal cell signaling, and its therapeutic potential in models of kidney disease.

Core Mechanism of Action

This compound is an orally active and selective small molecule inhibitor of ALK5.[1] The primary mechanism of action of this compound in renal cells is the inhibition of the TGF-β signaling pathway, which plays a crucial role in the pathogenesis of renal fibrosis and glomerulosclerosis.[1][2]

TGF-β signaling is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad3.[1] This inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the expression of pro-fibrotic genes.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies.

| Parameter | Value | Assay/Model | Reference |

| IC50 for ALK5 | 2.5 nM | In vitro kinase assay | [1][2] |

| IC50 for Smad3 Phosphorylation | 10.4 nM | HFL-1 cells | [1] |

| In Vivo Model | Species | Dosage | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) | Rat | 1, 3, and 10 mg/kg (p.o.) | Dose-dependent inhibition of renal fibrosis. | [2] |

| Heminephrectomized anti-Thy1 Glomerulonephritis | Rat | 0.3 and 1 mg/kg (p.o.) | Significant reduction in proteinuria and glomerulosclerosis; improvement in renal function. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are based on published studies and standard laboratory practices.

In Vitro ALK5 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase activity.

Materials:

-

Recombinant human active ALK5

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a specific peptide substrate for ALK5)

-

This compound (various concentrations)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Protocol:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the ALK5 enzyme, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of Smad3 Phosphorylation in HFL-1 Cells

Objective: To assess the effect of this compound on TGF-β-induced Smad3 phosphorylation in a cellular context.

Materials:

-

Human fetal lung fibroblast (HFL-1) cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

This compound (various concentrations)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture HFL-1 cells to near confluence and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Smad3 signal to total Smad3 and the loading control.

In Vivo Unilateral Ureteral Obstruction (UUO) Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a rat model of renal fibrosis.

Materials:

-

Male Wistar Kyoto (WKY) or Sprague-Dawley rats

-

Anesthetic

-

Surgical instruments

-

Suture material

-

This compound formulated for oral administration

Protocol:

-

Anesthetize the rats.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points and cut between the ligatures.

-

Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.

-

Administer this compound or vehicle orally once daily, starting from the day of surgery for a specified duration (e.g., 14 days).

-

At the end of the treatment period, euthanize the animals and harvest the kidneys.

-

Process the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., hydroxyproline content).

In Vivo Anti-Thy1 Glomerulonephritis Model

Objective: To assess the therapeutic effect of this compound on glomerulosclerosis and renal dysfunction.

Materials:

-

Male Wistar Kyoto (WKY) rats

-

Monoclonal anti-Thy-1.1 antibody

-

This compound formulated for oral administration

-

Metabolic cages for urine collection

Protocol:

-

Perform a unilateral nephrectomy (heminephrectomy) on the rats to exacerbate the subsequent glomerular injury.

-

After a recovery period, induce glomerulonephritis by a single intravenous injection of anti-Thy-1.1 antibody.

-

Administer this compound or vehicle orally once daily for the duration of the study (e.g., 33 days).

-

Periodically collect 24-hour urine samples to measure proteinuria.

-

At the end of the study, collect blood samples for serum creatinine measurement and euthanize the animals.

-

Harvest the remaining kidney for histological evaluation of glomerulosclerosis (e.g., Periodic acid-Schiff staining).

Conclusion

This compound is a potent and selective inhibitor of ALK5 that effectively blocks the pro-fibrotic TGF-β signaling pathway in renal cells. Its ability to inhibit Smad3 phosphorylation translates to significant anti-fibrotic and renoprotective effects in preclinical models of chronic kidney disease. The data presented in this guide underscore the therapeutic potential of targeting the TGF-β/ALK5 axis with this compound for the treatment of renal fibrosis and glomerulosclerosis. Further research and clinical development are warranted to explore its utility in human kidney diseases.

References

The Selective ALK5 Inhibitor R-268712: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By specifically targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases and cancer. This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, detailing the experimental methodologies for its characterization, and visualizing the pertinent biological pathways and experimental workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI)[1][2][3][4]. ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling cascade.

Mechanism of Action: this compound exerts its pharmacological effect by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of its downstream targets, Smad2 and Smad3[5][6]. The unphosphorylated Smad2/3 are unable to form a complex with Smad4, translocate to the nucleus, and initiate the transcription of TGF-β target genes. This ultimately leads to the suppression of pro-fibrotic and other pathological responses mediated by TGF-β signaling[1][7].

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Type | Notes |

| IC50 vs. ALK5 | 2.5 nM | ALK5 Kinase Assay | In vitro half-maximal inhibitory concentration. |

| IC50 vs. pSmad3 | 10.4 nM | Cellular Assay (HFL-1 cells) | Half-maximal inhibitory concentration of Smad3 phosphorylation. |

| Selectivity | ~5000-fold vs. p38 MAPK | Kinase Selectivity Profiling | Demonstrates high selectivity for ALK5 over other kinases. |

Table 1: In Vitro and Cellular Activity of this compound.

| Dose (mg/kg, p.o.) | AUC (0-24h) (µg·h/mL) | Animal Model |

| 0.3 | 0.075 | Rats |

| 1 | 0.28 | Rats |

| 3 | 1.6 | Rats |

| 10 | 8.2 | Rats |

Table 2: Pharmacokinetic Profile of this compound in Rats.

Signaling Pathway and Experimental Workflows

TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway, which is inhibited by this compound, is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus to regulate the transcription of target genes.

Experimental Workflow: ALK5 Kinase Inhibition Assay

This workflow outlines the general steps for determining the in vitro inhibitory activity of this compound against the ALK5 kinase.

Detailed Experimental Protocols

In Vitro ALK5 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 (active)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Biotinylated peptide substrate (e.g., biotin-Smad3 peptide)

-

This compound

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Further dilute these solutions in kinase buffer.

-

Reaction Setup: In a 384-well plate, add in order:

-

Kinase buffer

-

Diluted this compound or DMSO (for control wells)

-

Recombinant ALK5 enzyme

-

Biotinylated Smad3 peptide substrate

-

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution of ATP in kinase buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for ALK5.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-ATP control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Inhibition of Smad3 Phosphorylation

Objective: To determine the IC50 of this compound for the inhibition of TGF-β-induced Smad3 phosphorylation in a cellular context.

Materials:

-

Human fetal lung fibroblast (HFL-1) cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed HFL-1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Smad3 and total Smad3.

-

Normalize the phospho-Smad3 signal to the total Smad3 signal.

-

Calculate the percent inhibition of Smad3 phosphorylation for each this compound concentration relative to the TGF-β1-stimulated DMSO control.

-

Determine the IC50 value as described for the kinase assay.

-

In Vivo Model: Unilateral Ureteral Obstruction (UUO)

Objective: To evaluate the efficacy of this compound in a rodent model of renal fibrosis.

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture material

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the facility for at least one week before the experiment.

-

UUO Surgery:

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with silk suture.

-

Close the incision in layers.

-

Sham-operated animals undergo the same procedure without ureter ligation.

-

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) once daily, starting from the day of surgery or a few days prior.

-

-

Study Termination and Sample Collection:

-

At a predetermined time point (e.g., 7 or 14 days post-surgery), euthanize the animals.

-

Collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.

-

Perfuse the kidneys with saline and harvest them.

-

-

Endpoint Analysis:

-

Histology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.

-

Immunohistochemistry: Stain kidney sections for markers of fibrosis such as α-smooth muscle actin (α-SMA) and fibronectin.

-

Gene Expression Analysis: Extract RNA from a portion of the kidney and perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

-

-

Data Analysis: Compare the extent of fibrosis, marker expression, and gene expression between the vehicle-treated UUO group and the this compound-treated UUO groups.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5, the TGF-β type I receptor. Its ability to effectively block the TGF-β/Smad signaling pathway has been demonstrated in both in vitro and in vivo models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the treatment of diseases driven by aberrant TGF-β signaling, such as fibrosis and certain cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating ALK5 inhibitors and the TGF-β signaling pathway.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. ulab360.com [ulab360.com]

- 4. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Distinctive Roles of Neutrophils and Monocytes in Anti-Thy-1 Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

R-268712: A Technical Overview of a Potent and Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Daiichi Sankyo Co., Ltd., this compound has demonstrated significant anti-fibrotic and renoprotective effects in preclinical models of kidney disease. By targeting the ALK5 kinase, this compound effectively blocks the canonical Smad signaling pathway, a critical mediator of fibrosis and inflammation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals. While detailed experimental protocols and the specific chemical synthesis are not publicly available, this document synthesizes the existing scientific literature to offer an in-depth look at this promising therapeutic candidate.

Introduction and Discovery

This compound was identified as a novel and specific inhibitor of ALK5 by researchers at Daiichi Sankyo Co., Ltd.[1]. The development of this compound stems from the growing understanding of the pivotal role of the TGF-β signaling pathway in the pathogenesis of fibrotic diseases, including chronic kidney disease. The primary scientific publication detailing its preclinical efficacy was published in 2014 by Terashima et al.[1]. While a detailed historical account of the discovery program is not publicly available, the research highlights a targeted approach to developing a selective, orally active inhibitor of ALK5 for therapeutic intervention in renal fibrosis and glomerulonephritis.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK5, the type I receptor for TGF-β. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding extracellular matrix proteins. This compound, as a competitive inhibitor of the ATP-binding site of ALK5, blocks the initial phosphorylation of Smad2 and Smad3, thereby attenuating the downstream pro-fibrotic signaling cascade.

Signaling Pathway Diagram

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Activity of this compound

| Target/Process | Assay System | IC50 (nM) | Selectivity | Reference |

| ALK5 Kinase Activity | Enzymatic Assay | 2.5 | ~5000-fold vs. p38 MAPK | [1] |

| Smad3 Phosphorylation | Human Lung Fibroblasts (HFL-1) | 10.4 | - | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Oral Dose (mg/kg) | AUC0-24h (µg·h/mL) | Animal Model | Reference |

| 0.3 | 0.075 | Male WKY/Hos rats | [2] |

| 1 | 0.28 | Male WKY/Hos rats | [2] |

| 3 | 1.6 | Male WKY/Hos rats | [2] |

| 10 | 8.2 | Male WKY/Hos rats | [2] |

Table 3: In Vivo Efficacy of this compound in Rat Models of Renal Disease

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, p.o., daily | Dose-dependent inhibition of renal fibrosis. | [1] |

| Heminephrectomized anti-Thy1 Glomerulonephritis | 0.3, 1 mg/kg, p.o., daily | Significant reduction in proteinuria and glomerulosclerosis; improved renal function. | [1] |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the available scientific literature.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound on ALK5 kinase was likely determined using a biochemical assay. A typical protocol would involve:

-

Reagents : Recombinant human ALK5 kinase domain, a suitable substrate (e.g., a peptide or protein that is a known substrate of ALK5), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound (this compound) at various concentrations.

-

Procedure : The kinase, substrate, and test compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the substrate using techniques like scintillation counting after separation by SDS-PAGE or on a filter membrane.

-

Data Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Cellular Assay for Smad3 Phosphorylation

The effect of this compound on TGF-β-induced Smad3 phosphorylation was assessed in human lung fibroblast (HFL-1) cells. A general protocol for such an experiment would be:

-

Cell Culture : HFL-1 cells are cultured in appropriate media until they reach a suitable confluency.

-

Treatment : Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation : TGF-β is added to the culture medium to stimulate the ALK5 signaling pathway.

-

Lysis and Protein Analysis : After a short incubation with TGF-β, the cells are lysed, and the protein concentration of the lysates is determined.

-

Detection : The levels of phosphorylated Smad3 (p-Smad3) and total Smad3 are measured using techniques such as Western blotting or ELISA with specific antibodies.

-

Data Analysis : The ratio of p-Smad3 to total Smad3 is calculated for each treatment condition, and the IC50 for the inhibition of Smad3 phosphorylation is determined.

In Vivo Animal Models of Renal Disease

This compound was evaluated in two key rat models of renal disease:

-

Unilateral Ureteral Obstruction (UUO) Model : This is a widely used model of renal interstitial fibrosis. The procedure involves the surgical ligation of one ureter, which leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This compound was administered orally to assess its ability to prevent the development of fibrosis.

-

Anti-Thy1 Glomerulonephritis Model : This model mimics human mesangial proliferative glomerulonephritis. It is induced by injecting an antibody against the Thy1.1 antigen, which is expressed on the surface of mesangial cells in rats. This leads to mesangial cell lysis followed by proliferation, matrix expansion, and glomerulosclerosis. The efficacy of this compound was evaluated by its ability to reduce proteinuria and glomerulosclerosis and improve renal function in this model.

Experimental Workflow Diagram

Caption: General experimental workflow for the preclinical evaluation of this compound.

Synthesis and Physicochemical Properties

Detailed information regarding the chemical synthesis of this compound has not been published in the peer-reviewed literature. The compound is a pyrazole derivative.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The development of ALK5 inhibitors for systemic administration has faced challenges due to potential off-target effects, particularly cardiovascular toxicity. It is possible that this compound has not progressed to clinical development or that its development status is not publicly disclosed.

Conclusion

This compound is a well-characterized preclinical candidate that has demonstrated potent and selective inhibition of ALK5 and promising efficacy in animal models of chronic kidney disease. Its ability to attenuate the pro-fibrotic TGF-β/Smad signaling pathway underscores the therapeutic potential of targeting this pathway in fibrotic and inflammatory conditions. While further information on its synthesis, detailed experimental protocols, and clinical development status is needed, the existing data provide a strong foundation for its consideration as a valuable research tool and a potential therapeutic agent. This technical guide summarizes the key findings to date, offering a valuable resource for scientists and researchers in the field of drug discovery and development.

References

The Role of R-268712 in the Inhibition of Smad3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-268712 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Its mechanism of action centers on the direct inhibition of ALK5 kinase activity, which in turn prevents the phosphorylation of the downstream signaling mediator, Smad3. This inhibition of the TGF-β/Smad3 signaling pathway is a key therapeutic strategy for fibrotic diseases and certain cancers. This technical guide provides an in-depth overview of the role of this compound in Smad3 phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and workflows.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. A central event in canonical TGF-β signaling is the phosphorylation of receptor-regulated Smads (R-Smads), particularly Smad2 and Smad3, by the activated TGF-β type I receptor, ALK5. Phosphorylated Smad3 forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in fibrosis and cell growth.

This compound has emerged as a highly potent and selective inhibitor of ALK5.[1][2][3][4] By targeting the kinase activity of this receptor, this compound effectively blocks the initial step in the TGF-β signaling cascade, leading to a dose-dependent reduction in Smad3 phosphorylation.[5][6] This guide will delve into the specifics of this interaction, providing the technical details necessary for researchers and drug development professionals to effectively study and utilize this compound as a tool to modulate the TGF-β/Smad3 axis.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values for its activity against ALK5 and its downstream effect on Smad3 phosphorylation.

Table 1: In Vitro Inhibitory Activity of this compound on ALK5 Kinase

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 | Kinase Activity Assay | 2.5 | [1][3][4] |

Table 2: In Vitro Inhibitory Activity of this compound on Smad3 Phosphorylation

| Cell Line | Assay Type | IC50 (nM) | Experimental Conditions | Reference |

| HFL-1 (Human Fetal Lung Fibroblasts) | ELISA | 10.4 | Cells treated with this compound for 1 hour followed by stimulation with 5 ng/mL TGF-β1. | [5][6] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly interfering with the canonical TGF-β signaling pathway. The following diagram illustrates the key steps in this pathway and the specific point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on Smad3 phosphorylation.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human ALK5 enzyme to the desired concentration in kinase buffer.

-

Prepare a stock solution of ATP in water.

-

Use a synthetic peptide corresponding to the C-terminal phosphorylation sites of Smad3 as the substrate.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted ALK5 enzyme, kinase buffer, and the various concentrations of this compound.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the Smad3 peptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Signal Detection and Analysis:

-

Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP consumed or by detecting the phosphorylated peptide using a specific antibody.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blotting for Phospho-Smad3 in Cell Culture

This method is used to qualitatively and semi-quantitatively assess the levels of phosphorylated Smad3 in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HFL-1, HaCaT, or other TGF-β responsive cell lines) in appropriate growth medium and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Smad3 or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-Smad3

ELISA provides a quantitative measurement of phospho-Smad3 levels in cell lysates.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described in the Western blotting protocol (Section 4.2).

-

-

ELISA Procedure:

-

Use a commercially available phospho-Smad3 ELISA kit or develop an in-house sandwich ELISA.

-

Coat a 96-well plate with a capture antibody specific for total Smad3.

-

Block the wells to prevent non-specific binding.

-

Add the cell lysates to the wells and incubate to allow the capture antibody to bind to Smad3.

-

Wash the wells to remove unbound material.

-

Add a detection antibody specific for phospho-Smad3 (Ser423/425) that is conjugated to an enzyme (e.g., HRP) or a biotin tag.

-

If using a biotinylated detection antibody, add a streptavidin-HRP conjugate.

-

Wash the wells.

-

Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using a known concentration of a phospho-Smad3 standard.

-

Calculate the concentration of phospho-Smad3 in the samples based on the standard curve.

-

Normalize the phospho-Smad3 levels to the total protein concentration of the lysate.

-

In Vivo Models of Fibrosis

This compound has been evaluated in preclinical models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) and anti-Thy1 nephritis models.

4.4.1. Unilateral Ureteral Obstruction (UUO) Model

-

Animal Model:

-

Use male rats (e.g., Wistar or Sprague-Dawley) or mice.

-

-

Surgical Procedure:

-

Anesthetize the animal.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with silk sutures.

-

Close the incision.

-

Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally (p.o.) once daily, starting from the day of surgery.

-

Doses can range from 1 to 10 mg/kg.[1]

-

-

Endpoint Analysis:

-

Euthanize the animals at a predetermined time point (e.g., 7 or 14 days post-surgery).

-

Harvest the kidneys.

-

Process one portion of the kidney for histology (e.g., Masson's trichrome staining for collagen deposition) and another portion for protein analysis.

-

Analyze phospho-Smad3 levels in kidney tissue homogenates by Western blotting or ELISA as described above.

-

4.4.2. Anti-Thy1 Nephritis Model

-

Animal Model:

-

Use male WKY/Hos rats.[5]

-

-

Induction of Nephritis:

-

Induce nephritis by a single intravenous injection of a monoclonal antibody against the Thy-1 antigen.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally (p.o.) once daily.

-

Dosing can start before or after the induction of nephritis, with doses typically ranging from 0.3 to 1 mg/kg.[5]

-

-

Endpoint Analysis:

-

Monitor disease progression by measuring proteinuria and serum creatinine levels.

-

Euthanize the animals at the end of the study (e.g., 33 days).[5]

-

Harvest the kidneys for histological analysis of glomerulosclerosis and for protein analysis of phospho-Smad3 levels.

-

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β/Smad3 signaling pathway in health and disease. Its high potency and selectivity for ALK5 make it an ideal candidate for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies. The experimental protocols provided in this guide offer a framework for researchers to effectively assess the impact of this compound on Smad3 phosphorylation and its downstream consequences. As our understanding of the complexities of TGF-β signaling continues to evolve, targeted inhibitors like this compound will remain indispensable in the development of novel therapeutic strategies.

References

- 1. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

R-268712: A Technical Guide to a Potent and Selective ALK5 Inhibitor

This technical guide provides an in-depth overview of the basic properties, structure, and mechanism of action of R-268712, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.

Core Properties and Structure

This compound, with the chemical name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol, is a small molecule inhibitor of ALK5, also known as the TGF-β type I receptor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H18FN5O | [1] |

| Molecular Weight | 363.39 g/mol | [1] |

| CAS Number | 879487-87-3 | [1] |

| Appearance | Off-white solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [1][3] |

| Storage | Store at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway.[1][4] Inhibition of ALK5 by this compound blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[5] This, in turn, prevents their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription.[6] The inhibitory activity of this compound has been quantified in various assays, as detailed in the table below.

| Assay | Target/Effect | IC50 | Cell Line/System | Reference |

| ALK5 Kinase Activity Assay | ALK5 Inhibition | 2.5 nM | In vitro | [1][5][7] |

| Smad3 Phosphorylation Assay | Inhibition of Smad3 Phosphorylation | 10.4 nM | HFL-1 cells | [5] |

This compound exhibits high selectivity for ALK5, being approximately 5000-fold more selective for ALK5 than for p38 MAPK.[1][4] This selectivity is crucial for minimizing off-target effects. The compound is orally bioavailable and has demonstrated efficacy in preclinical models of renal fibrosis and glomerulonephritis.[1][3][4]

Signaling Pathway

The TGF-β signaling pathway and the inhibitory action of this compound are depicted in the following diagram.

References

- 1. ulab360.com [ulab360.com]

- 2. Glomerulonephritis induced by monoclonal anti-Thy 1.1 antibodies. A sequential histological and ultrastructural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

Unraveling the Selectivity Profile of R-268712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-268712 is a potent and orally active small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5] By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, particularly fibrotic disorders and cancer. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway

This compound exerts its pharmacological effects by directly inhibiting the kinase activity of ALK5.[2][3][4] In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. This phosphorylation event is a critical step for the formation of a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting ALK5, prevents the phosphorylation of Smad3, thereby halting the downstream signaling cascade.[1]

Quantitative Selectivity Profile

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 (TGF-β Type I Receptor) | Kinase Activity Assay | 2.5 | [1][2][4][6][7][8][9][10] |

| TGF-β-induced Smad3 Phosphorylation | Cell-based Assay | 10.4 | [1] |

| Off-Target | Selectivity Fold (vs. ALK5) | Reference |

| p38 Mitogen-Activated Protein Kinase (MAPK) | ~5000 | [2][3][4][5][11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity profile of this compound.

ALK5 Kinase Activity Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the ALK5 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

ALK5-specific peptide substrate

-

This compound (test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

In a microplate, add the diluted this compound or vehicle control (DMSO).

-

Add the ALK5 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TGF-β-induced Smad3 Phosphorylation Assay (Cell-based)

This assay measures the ability of this compound to inhibit the phosphorylation of Smad3 in a cellular context, providing a functional readout of ALK5 inhibition.

Objective: To determine the IC50 of this compound for the inhibition of TGF-β-induced Smad3 phosphorylation.

Materials:

-

A suitable cell line (e.g., human fetal lung fibroblasts, HFL-1)[1]

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (test compound)

-

Lysis buffer

-

Antibodies: anti-phospho-Smad3 and anti-total-Smad3

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubate the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1 hour).[1]

-

Stimulate the cells with a fixed concentration of TGF-β1 to induce Smad3 phosphorylation.

-

After a defined incubation period, wash the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with a primary antibody specific for phosphorylated Smad3.

-

Subsequently, probe the same membrane with a primary antibody for total Smad3 as a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Quantify the band intensities for phospho-Smad3 and total Smad3.

-

Normalize the phospho-Smad3 signal to the total Smad3 signal.

-

Calculate the percent inhibition of Smad3 phosphorylation for each this compound concentration relative to the TGF-β1 stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the drug concentration.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 5. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. selleckchem.com [selleckchem.com]

- 11. rndsystems.com [rndsystems.com]

R-268712: A Preclinical In-Depth Analysis of a Potent ALK-5 Inhibitor for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for R-268712, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK-5). Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that contributes to the progression of numerous chronic diseases, leading to organ dysfunction and failure. The TGF-β/ALK-5 signaling pathway is a well-established central mediator of fibrosis, making it a prime target for therapeutic intervention. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, positioning it as a valuable tool for fibrosis research and a potential candidate for further drug development.

Mechanism of Action

This compound is a novel, orally active, and specific inhibitor of ALK-5.[1][2] It exerts its anti-fibrotic effects by directly targeting the catalytic activity of the ALK-5 kinase domain, thereby preventing the downstream signaling cascade that leads to the expression of pro-fibrotic genes.

Inhibition of ALK-5 Kinase Activity and Smad3 Phosphorylation

The primary mechanism of this compound involves the competitive inhibition of ATP binding to the ALK-5 receptor, which is crucial for its kinase activity. This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3.[3] Phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and other extracellular matrix components.

In vitro studies have demonstrated that this compound is a potent inhibitor of ALK-5 with a high degree of selectivity. It exhibits an IC50 of 2.5 nM for ALK-5 and is approximately 5000-fold more selective for ALK-5 over p38 mitogen-activated protein kinase (MAPK).[1][2] Furthermore, in human lung fibroblast (HFL-1) cells, this compound dose-dependently inhibits the phosphorylation of Smad3 with an IC50 of 10.4 nM.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ALK-5 Inhibition (IC50) | - | 2.5 nM | [1][2] |

| Smad3 Phosphorylation Inhibition (IC50) | HFL-1 | 10.4 nM | [4] |

| Myofibroblast Transdifferentiation Inhibition | HFL-1 | Dose-dependent | [4] |

Table 2: In Vivo Efficacy of this compound in Rat Models of Renal Fibrosis

| Model | Dosing Regimen | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, p.o., daily | Dose-dependent inhibition of renal fibrosis. | [1][2] |

| Heminephrectomized anti-Thy1 Glomerulonephritis | 0.3, 1 mg/kg, p.o., daily | Significant reduction in proteinuria and glomerulosclerosis; improvement in renal function. | [1][2] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Dose (p.o.) | AUC0-24 (μg·h/mL) | Reference |

| 0.3 mg/kg | 0.075 | [4] |

| 1 mg/kg | 0.28 | [4] |

| 3 mg/kg | 1.6 | [4] |

| 10 mg/kg | 8.2 | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).

Caption: TGF-β/ALK-5 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

In Vitro: Inhibition of Smad3 Phosphorylation in HFL-1 Cells

-

Cell Culture: Human lung fibroblasts (HFL-1) are cultured in appropriate media until they reach a suitable confluency.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 3, 10, 30, 100, 300 nM) for 1 hour.

-

Stimulation: TGF-β is added to the cell culture to stimulate the ALK-5 signaling pathway.

-

Lysis and Protein Extraction: After a specified incubation period, cells are lysed, and total protein is extracted.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Smad3 and total Smad3.

-

Analysis: The levels of phosphorylated Smad3 are normalized to total Smad3, and the IC50 value is calculated.

In Vivo: Unilateral Ureteral Obstruction (UUO) Model in Rats

-

Animal Model: Male WKY/Hos rats are used for this model.[4]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the left ureter is isolated and ligated at two points with silk sutures. The contralateral (right) kidney serves as an internal control.

-

Treatment: this compound is administered orally at doses of 1, 3, and 10 mg/kg once daily, starting from the day of surgery.[1][2]

-

Endpoint Analysis: After a defined period (e.g., 14 days), animals are euthanized. Kidneys are harvested for histological analysis to assess the degree of renal fibrosis.

In Vivo: Heminephrectomized anti-Thy1 Glomerulonephritis Model in Rats

-

Animal Model: Male WKY/Hos rats are used.[4]

-

Model Induction: A right heminephrectomy is performed. After a recovery period, anti-Thy1 antibody is injected intravenously to induce glomerulonephritis.

-

Treatment: this compound is administered orally at doses of 0.3 and 1 mg/kg once daily.[1][2]

-

Endpoint Analysis:

-

Proteinuria: 24-hour urine samples are collected periodically to measure protein levels.

-

Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN).

-

Histopathology: At the end of the study, the remaining kidney is harvested for histological examination to assess glomerulosclerosis.

-

Clinical Development Status

A thorough review of publicly available information, including clinical trial registries and publications from the developing company, Daiichi Sankyo, did not yield any evidence of this compound entering clinical trials for fibrosis or any other indication. The existing body of research is confined to preclinical studies.

While this compound itself has not progressed to clinical evaluation, the broader class of TGF-β inhibitors has been and continues to be investigated in clinical trials for various fibrotic diseases. These trials have explored different strategies to modulate the TGF-β pathway, including monoclonal antibodies targeting TGF-β ligands and small molecule inhibitors of TGF-β receptors. The outcomes of these trials have been mixed, highlighting the complexities of targeting this pleiotropic signaling pathway.

Conclusion

This compound is a potent and selective ALK-5 inhibitor with demonstrated anti-fibrotic activity in preclinical models of renal fibrosis. Its ability to effectively block the TGF-β/Smad signaling cascade, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for fibrotic diseases. The detailed in vitro and in vivo data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ALK-5 inhibition in fibrosis. While the lack of clinical trial data for this compound indicates that its development may have been discontinued or is still in the early preclinical phase, the compound remains a valuable research tool for elucidating the role of the TGF-β pathway in fibrosis and for the preclinical evaluation of anti-fibrotic strategies. Further investigation into the safety and efficacy of highly selective ALK-5 inhibitors like this compound is warranted to advance the development of novel treatments for patients suffering from fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Exploratory Studies of R-268712: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-268712 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] Dysregulation of the TGF-β signaling pathway is implicated in a variety of pathological conditions, including fibrosis and cancer. This compound has demonstrated potential in preclinical models by suppressing glomerulonephritis and glomerulosclerosis through the inhibition of TGF-β signaling.[1][4] This technical guide provides an in-depth overview of the in vitro exploratory studies of this compound, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of ALK5

This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of ALK5.[1][2][3][4][5] ALK5 is a critical serine/threonine kinase receptor that, upon activation by TGF-β, initiates a downstream signaling cascade primarily through the phosphorylation of Smad proteins. By inhibiting ALK5, this compound effectively blocks this signaling pathway at an early and crucial juncture.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Target | Assay Type | IC50 Value | Reference |

| ALK5 | Kinase Activity Assay | 2.5 nM | [1][2][3][5] |

| Smad3 Phosphorylation | Cellular Assay (HFL-1 cells) | 10.4 nM | [1] |

Table 1: Inhibitory Activity of this compound

| Cellular Process | Cell Line | Effect | Treatment Conditions | Reference |

| Myofibroblast Transdifferentiation | HFL-1 | Dose-dependent inhibition | 3, 10, 30, 100, 300 nM; 72 h | [1] |

Table 2: Cellular Effects of this compound

Signaling Pathway

This compound inhibits the TGF-β signaling pathway. The binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes such as fibrosis. This compound acts by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade.

Figure 1. TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

ALK5 Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALK5. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (with [γ-³³P]ATP)

-

Substrate (e.g., Casein)

-

This compound (serial dilutions)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the ALK5 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix and the substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 2. Experimental workflow for the ALK5 kinase activity assay.

Smad3 Phosphorylation Inhibition Assay

This cellular assay determines the effect of this compound on the TGF-β-induced phosphorylation of Smad3 in a relevant cell line, such as human lung fibroblasts (HFL-1).

Materials:

-

HFL-1 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TGF-β1

-

This compound (serial dilutions)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against phospho-Smad3 (p-Smad3)

-

Primary antibody against total Smad3

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Seed HFL-1 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-Smad3 and total Smad3.

-

Incubate with the appropriate secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the p-Smad3 signal to the total Smad3 signal.

-

Calculate the percentage of inhibition and determine the IC50 value.

Figure 3. Experimental workflow for the Smad3 phosphorylation inhibition assay.

Myofibroblast Transdifferentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis. This is often evaluated by measuring the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts.

Materials:

-

HFL-1 cells

-

Cell culture medium

-

TGF-β1

-

This compound (serial dilutions)

-

Fixation and permeabilization buffers

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed HFL-1 cells in 96-well plates.

-

Treat the cells with serial dilutions of this compound or vehicle in the presence of TGF-β1 (e.g., 5 ng/mL) for 72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-SMA.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the α-SMA fluorescence intensity and normalize it to the cell number (DAPI count).

-

Determine the dose-dependent inhibition of myofibroblast transdifferentiation.

Figure 4. Experimental workflow for the myofibroblast transdifferentiation assay.

Conclusion

The in vitro data for this compound strongly support its role as a potent and selective inhibitor of ALK5. Its ability to effectively block TGF-β-induced Smad3 phosphorylation and subsequent myofibroblast transdifferentiation provides a clear mechanism for its anti-fibrotic potential. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other ALK5 inhibitors in a research and drug development setting.

References

Methodological & Application

Application Notes and Protocols: R-268712 In Vitro Assay for HFL-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the biological activity of R-268712, a potent and selective inhibitor of the TGF-β type I receptor/ALK5, on human fetal lung fibroblasts (HFL-1). The primary application of this assay is to assess the compound's ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.

This compound is a selective inhibitor of activin receptor-like kinase 5 (ALK5), with an IC50 of 2.5 nM.[1][2][3][4][5] It functions by inhibiting the phosphorylation of Smad3, a downstream mediator in the TGF-β signaling pathway, with an IC50 of 10.4 nM in HFL-1 cells.[1] This inhibition of TGF-β signaling allows this compound to suppress the transdifferentiation of fibroblasts into myofibroblasts.[1]

HFL-1 cells are a well-established model for studying lung fibrosis.[6] These human fetal lung fibroblasts are instrumental in researching pulmonary diseases and evaluating potential anti-fibrotic therapies.[6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | IC50 | Assay Conditions |

| ALK5 Inhibition | - | 2.5 nM | Kinase activity assay |

| Smad3 Phosphorylation Inhibition | HFL-1 | 10.4 nM | 1-hour incubation with this compound |

| Myofibroblast Transdifferentiation Inhibition | HFL-1 | 3-300 nM | 72-hour incubation with this compound |

Signaling Pathway

The following diagram illustrates the TGF-β signaling pathway and the mechanism of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an orally active transforming growth factor-β type I receptor inhibitor, prevents glomerular sclerosis in a Thy1 nephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. HFL1 Cells [cytion.com]

Application Notes and Protocols for Oral Administration of R-268712 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-268712 is a potent and highly selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), which is the transforming growth factor-beta (TGF-β) type I receptor.[1][2] By inhibiting ALK5, this compound effectively blocks the TGF-β signaling pathway, which plays a crucial role in the pathogenesis of fibrotic diseases and cancer. Specifically, the inhibition of ALK5 prevents the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[1] this compound has demonstrated oral activity and has shown efficacy in preclinical models of renal fibrosis.[1][2] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its oral administration in mouse models, based on studies with analogous compounds.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (ALK5 Kinase Activity) | - | 2.5 nM | [1] |

| IC₅₀ (Smad3 Phosphorylation) | HFL-1 | 10.4 nM | [1] |

In Vivo Efficacy of this compound in Rat Models

| Model | Dosing Regimen (Oral) | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) | 1, 3, 10 mg/kg, single daily for 3 days | Dose-dependent inhibition of renal luciferase activity | [1] |

| Thy1 Nephritis | 0.3, 1 mg/kg, single daily for 33 days | Renoprotective effects at 1 mg/kg (improved renal function, inhibited glomerular sclerosis) | [1] |

Pharmacokinetics of this compound in Male WKY/Hos Rats (Single Oral Dose)

| Dose (mg/kg) | AUC₀₋₂₄ (µg·h/mL) | Reference |

| 0.3 | 0.075 | [1] |

| 1 | 0.28 | [1] |

| 3 | 1.6 | [1] |

| 10 | 8.2 | [1] |

Note: To date, specific quantitative data on the efficacy and pharmacokinetics of this compound in mouse models have not been extensively published. The provided protocols are based on studies with other potent and selective ALK5 inhibitors, such as GW788388, in mouse models of fibrosis.

Signaling Pathway and Experimental Workflow

TGF-β/ALK5 Signaling Pathway

References

Application Notes and Protocols for R-268712 in a Unilateral Ureteral Obstruction (UUO) Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of R-268712, a potent and selective inhibitor of activin receptor-like kinase 5 (ALK5), in a murine Unilateral Ureteral Obstruction (UUO) model of renal fibrosis. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in attenuating kidney fibrosis.

Introduction

This compound is an orally active small molecule that selectively inhibits the transforming growth factor-β (TGF-β) type I receptor, ALK5, with a high degree of potency (IC50 = 2.5 nM)[1][2]. The TGF-β signaling pathway is a well-established central mediator in the pathogenesis of renal fibrosis[3][4][5]. In the UUO model, a widely used experimental paradigm for studying obstructive nephropathy, the obstruction of one ureter leads to a rapid and progressive inflammatory and fibrotic response in the affected kidney[6][7]. By inhibiting ALK5, this compound blocks the downstream signaling cascade, including the phosphorylation of Smad proteins, thereby mitigating the pro-fibrotic effects of TGF-β[3][8].

Quantitative Data Summary

The following table summarizes the reported oral dosages of this compound and their efficacy in a UUO model. Studies have shown that this compound inhibits the development of renal fibrosis in a dose-dependent manner[2].

| Dosage (mg/kg) | Administration Route | Frequency | Animal Model | Observed Efficacy | Reference |

| 1, 3, 10 | Oral | Daily | Rats | Dose-dependent inhibition of renal fibrosis. | [2] |

| 0.3, 1 | Oral | Daily | Rats (Thy1 nephritis model) | Reduced proteinuria and glomerulosclerosis, with improved renal function. | [2] |

Signaling Pathway

The diagram below illustrates the TGF-β signaling pathway and the mechanism of action for this compound in the context of renal fibrosis.

Caption: TGF-β signaling pathway and this compound inhibition.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice

This protocol describes the induction of UUO in mice to model renal interstitial fibrosis[6][7]. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Materials:

-